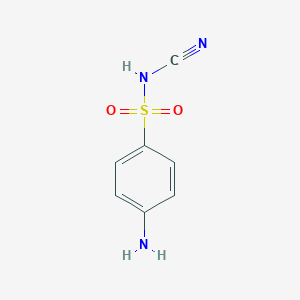

4-Amino-N-cyanobenzenesulfonamide

Beschreibung

Eigenschaften

CAS-Nummer |

116-47-2 |

|---|---|

Molekularformel |

C7H7N3O2S |

Molekulargewicht |

197.22 g/mol |

IUPAC-Name |

4-amino-N-cyanobenzenesulfonamide |

InChI |

InChI=1S/C7H7N3O2S/c8-5-10-13(11,12)7-3-1-6(9)2-4-7/h1-4,10H,9H2 |

InChI-Schlüssel |

NXBPVAODVMAXNK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC#N |

Kanonische SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC#N |

Andere CAS-Nummern |

116-47-2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-amino-N-cyanobenzenesulfonamide derivatives as anticancer agents. For example, several compounds derived from this structure demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and other breast cancer cell lines (MCF-7) .

Table 1: Anticancer Activity of 4-Amino-N-cyanobenzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| 4g | MDA-MB-231 | 3.92 | 17.5 |

| 4h | MCF-7 | 6.31 | 10.0 |

These compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, as evidenced by an increase in annexin V-FITC positive cells .

1.2 Antimicrobial Properties

The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been studied for its effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, derivatives showed significant inhibition rates at a concentration of 50 μg/mL .

Table 2: Antimicrobial Efficacy of Selected Derivatives

| Compound | Bacterial Strain | Inhibition Rate (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

| 4h | S. aureus | 68.30 |

Enzyme Inhibition Studies

2.1 Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis. The derivatives exhibited high selectivity and potency, with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX .

Table 3: Inhibition Potency Against Carbonic Anhydrases

| Compound | Enzyme Type | IC50 (nM) |

|---|---|---|

| 4e | CA IX | 10.93 |

| 4g | CA IX | 15.00 |

| 4h | CA II | 25.06 |

Case Studies

3.1 Efficacy in Animal Models

A notable study investigated the efficacy of a derivative of this compound in mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The treatment resulted in a significant reduction in bacterial load and improved survival rates by approximately 40% compared to control groups .

3.2 Clinical Implications

The potential use of these compounds extends beyond laboratory studies; they are being explored for clinical applications in treating infections and cancers resistant to conventional therapies . For instance, the compounds have been synthesized into formulations that enhance their bioavailability and therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Solubility: Amino (-NH₂) and hydroxyethyl (-CH₂CH₂OH) groups enhance aqueous solubility due to hydrogen-bonding capabilities . Bulky substituents like phenyl (-Ph) or trifluoromethyl (-CF₃) reduce solubility but may improve binding to hydrophobic targets .

Acetyl (-COCH₃) and dimethylamino (-N(CH₃)₂) groups alter lipophilicity, impacting membrane permeability .

Biological Activity Trends :

Q & A

Q. What are the optimized synthetic routes for 4-Amino-N-cyanobenzenesulfonamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-aminobenzenesulfonamide derivatives and cyanating agents (e.g., cyanogen bromide) under basic conditions. For example, substituted acyl chlorides (derived from carboxylic acids and thionyl chloride) can react with aminosulfonamides in the presence of pyridine to yield target compounds. Purification is achieved via recrystallization or column chromatography. Purity validation requires a combination of techniques:

- Elemental Analysis (C, H, N, S) to confirm stoichiometry.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Melting Point Consistency (compare with literature values).

Example yields from analogous syntheses range from 65–85% depending on substituent reactivity .

Q. Which spectroscopic methods are critical for characterizing 4-Amino-N-cyanobenzenesulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 7.2–7.8 ppm for benzene ring protons) and cyanogroup integration. Substituent effects on chemical shifts (e.g., electron-withdrawing cyano groups deshield adjacent protons) must be analyzed .

- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, NH₂ bending at 1600 cm⁻¹, and C≡N stretching at 2200–2260 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns.

Q. What solvent systems are optimal for studying the solubility and stability of 4-Amino-N-cyanobenzenesulfonamide?

- Methodological Answer : Solubility is assessed in polar aprotic solvents (DMF, DMSO) for reaction conditions and aqueous buffers (pH 7.4 PBS) for biological studies. Stability studies require:

- Accelerated Degradation Tests : Expose to elevated temperatures (40–60°C) and monitor decomposition via HPLC.

- pH-Dependent Stability : Test in buffers (pH 1–12) to identify hydrolytic susceptibility (e.g., sulfonamide bond hydrolysis under strong acidic/basic conditions) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 4-Amino-N-cyanobenzenesulfonamide derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase, dihydropteroate synthase).

- Docking Software : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS-AA) to model ligand-protein interactions.

- Key Parameters : Analyze binding affinity (ΔG values), hydrogen-bonding networks (e.g., sulfonamide oxygen interactions with Zn²⁺ in carbonic anhydrase), and steric complementarity.

Example: Derivatives with para-cyano groups showed enhanced binding to carbonic anhydrase IX (ΔG = –9.2 kcal/mol) compared to unsubstituted analogs .

Q. What QSAR strategies improve the design of 4-Amino-N-cyanobenzenesulfonamide analogs for antimicrobial activity?

- Methodological Answer :

- Descriptor Selection : Use logP (lipophilicity), molar refractivity (polarizability), and Hammett constants (σ) to model electronic effects.

- Model Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.8, Q² > 0.5).

- Case Study : A QSAR model for sulfonamide-based inhibitors revealed that electron-withdrawing groups (e.g., –CN) at the para position enhance activity against Gram-negative bacteria (pMIC = 1.2–2.5) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature, and bacterial strain ATCC codes).

- Orthogonal Validation : Use multiple assays (e.g., broth microdilution MICs and time-kill kinetics) to confirm antimicrobial activity.

- Meta-Analysis : Compare structural motifs across studies (e.g., N-cyano vs. N-acetyl substitutions) to identify trends. For example, discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from variations in enzyme isoforms (e.g., CA II vs. CA IX) .

Q. What mechanistic insights can be gained from studying the hydrolysis of 4-Amino-N-cyanobenzenesulfonamide?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 2–10) using UV-Vis spectroscopy (λ = 270 nm for sulfonamide degradation).

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into hydrolysis products (e.g., sulfonic acids).

- Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition states and activation energies. For example, cyano groups stabilize intermediates via resonance, reducing hydrolysis rates compared to nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.